(3-Chloro-1-adamantyl)dimethylamine hydrochloride

Description

Historical Development of Adamantane Chemistry

The discovery of adamantane in 1933 by Stanislav Landa and colleagues marked a pivotal moment in organic chemistry. Isolated from Czechoslovakian petroleum, adamantane’s diamond-like structure (C₁₀H₁₆) intrigued researchers due to its symmetry and stability. Early synthesis attempts, such as Hans Meerwein’s 1924 work, faced challenges until Vladimir Prelog’s 1941 five-step process achieved a 0.16% yield. The field transformed in 1957 when Paul von Ragué Schleyer developed a scalable method using dicyclopentadiene and Lewis acids, boosting yields to 30–40% and enabling broader exploration of adamantane derivatives.

Adamantane’s rigid framework soon attracted interest in medicinal chemistry. The 1960s saw the emergence of amino-adamantane derivatives, including amantadine (1-aminoadamantane), which became the first FDA-approved antiviral drug for influenza A in 1966. This milestone underscored the potential of adamantyl amines in drug design, catalyzing research into structurally modified variants such as (3-chloro-1-adamantyl)dimethylamine hydrochloride.

Significance of Adamantyl Amine Compounds in Chemical Research

Adamantyl amines occupy a unique niche due to their combination of structural rigidity and chemical versatility. These compounds exhibit enhanced metabolic stability and membrane permeability, making them valuable in neuropharmacology and materials science. For example, derivatives like NGP1-01 demonstrate dual inhibition of NMDA receptors and voltage-gated calcium channels, offering neuroprotective potential.

In catalysis, adamantane-based ligands improve thermal stability and selectivity in cross-coupling reactions, as seen in palladium-catalyzed C–N bond formations. The steric bulk of the adamantyl group also facilitates the development of frustrated Lewis pairs for hydrogen activation. Additionally, adamantyl amines serve as building blocks for advanced polymers, where their diamondoid structure enhances thermal resistance in epoxy resins and photoresists.

| Key Applications of Adamantyl Amines |

|---|

| Neuroprotective agents (NMDAR/VGCC inhibition) |

| Antiviral therapeutics (influenza, HIV) |

| Catalysts for organic synthesis |

| High-performance polymer additives |

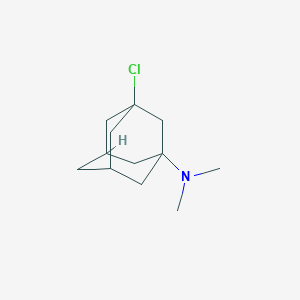

Chemical Classification and Nomenclature of this compound

The compound this compound belongs to the class of bridgehead-substituted adamantane derivatives. Its IUPAC name, 3-chloro-N,N-dimethyladamantan-1-amine hydrochloride , reflects its structure:

- Adamantane core : A tricyclo[3.3.1.1³,⁷]decane skeleton.

- Substituents : A chlorine atom at position 3 and a dimethylamino group at position 1.

The numbering follows Schleyer’s convention, where bridgehead positions (1, 3, 5, 7) are prioritized. The hydrochloride salt forms via protonation of the dimethylamine group, yielding the formula C₁₂H₂₁Cl₂N (molecular weight: 250.21 g/mol).

| Molecular Details |

|---|

| IUPAC Name: 3-Chloro-N,N-dimethyladamantan-1-amine hydrochloride |

| Molecular Formula: C₁₂H₂₁Cl₂N |

| Molecular Weight: 250.21 g/mol |

| Structural Features: Chloro (C3), dimethylamino (C1), hydrochloride salt |

General Overview of Adamantane Framework Properties

The adamantane framework confers exceptional stability and symmetry (Td point group) due to its strain-free, diamondoid structure. Key properties include:

- Thermal Stability : Decomposes above 270°C, making it suitable for high-temperature applications.

- Lipophilicity : LogP ~4.5, enhancing blood-brain barrier penetration in drug candidates.

- Chemical Inertness : Resists oxidation and electrophilic substitution, enabling functionalization at bridgehead positions.

| Properties of the Adamantane Framework |

|---|

| Symmetry: Td point group |

| Melting Point: 269–270°C |

| LogP (Hydrophobicity): ~4.5 |

| Stability: Resistant to acid/base hydrolysis |

Properties

IUPAC Name |

3-chloro-N,N-dimethyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClN/c1-14(2)12-6-9-3-10(7-12)5-11(13,4-9)8-12/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWWJPYCWJIXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C12CC3CC(C1)CC(C3)(C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the N,N-Dimethyl-1-adamantylamine Intermediate

The foundational step involves preparing N,N-dimethyl-1-adamantylamine, which serves as a precursor for chlorination. Several approaches exist:

Reaction of Adamantyl Halides with Dimethylamine:

Heating adamantyl bromide or chloride with excess dimethylamine in a suitable solvent (e.g., ethanol or ether) under reflux conditions yields the corresponding N,N-dimethyladamantylamine.Reductive Amination of Adamantyl Ketones:

Starting from 1-adamantyl ketones, reductive amination with dimethylamine under catalytic hydrogenation conditions can produce the tertiary amine.Amidation and Hydrolysis Routes:

As per US patent US3391142A, a process involves reacting 1-bromoadamantane with 1,3-diaminopropane, followed by methylation and hydrolysis to obtain the amine.

Chlorination to Form (3-Chloro-1-adamantyl) Derivative

Sulfuryl Chloride or Thionyl Chloride Reaction:

The adamantylamine derivative is reacted with sulfuryl chloride or thionyl chloride at controlled temperatures (typically 0–25°C). This converts the amino group into the corresponding chlorinated derivative, specifically at the 3-position of the adamantane cage.Direct Chlorination Using Chlorine Gas:

Under carefully controlled conditions, chlorine gas can be bubbled through a solution of the amine or its precursor. This method requires stringent safety measures due to the corrosive nature of chlorine.

Formation of Hydrochloride Salt

The final step involves converting the chlorinated amine into its hydrochloride salt:

Gas Absorption Method:

Bubbling dry hydrogen chloride gas into an ethanolic or aqueous solution of the chlorinated amine results in immediate precipitation of the hydrochloride salt.Solution Acidification:

Dissolving the amine in a suitable solvent (e.g., ethanol), followed by titration with gaseous or dissolved HCl, yields the hydrochloride salt.

| Method | Conditions | Purity & Yield | References |

|---|---|---|---|

| HCl gas bubbling | 0–30°C, ethanol solvent | High purity, yield >86% | , |

| Acidification with HCl | Ethanol or water | Efficient, scalable |

Summary of Preparation Process

| Step | Description | Key Reagents | Conditions | Remarks |

|---|---|---|---|---|

| 1 | Synthesis of N,N-dimethyl-1-adamantylamine | Adamantyl halide, dimethylamine | Reflux, inert solvent | Reflux in ethanol/ether |

| 2 | Chlorination | Sulfuryl chloride or Cl₂ | 0–25°C, inert atmosphere | Selective at 3-position |

| 3 | Hydrochloride salt formation | HCl gas | 0–30°C, ethanol or water | Precipitation and filtration |

Research Findings and Industry Notes

- The process involving sulfuryl chloride offers high selectivity for chlorination at the 3-position of adamantane, as demonstrated in patent CN103553927A and US3391142A, with yields exceeding 80% under optimized conditions.

- Safety protocols are critical when handling chlorine gas or sulfuryl chlorides due to their corrosive and toxic nature.

- Purification typically involves recrystallization from ethanol or ethyl acetate, ensuring high purity of the final hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-1-adamantyl)dimethylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted adamantane derivatives, oxides, and reduced forms of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties

The adamantane structure, which includes (3-Chloro-1-adamantyl)dimethylamine hydrochloride, has been extensively studied for its antiviral properties. Adamantane derivatives have shown efficacy against viruses such as influenza. The mechanism often involves interference with viral replication processes, making these compounds valuable in developing antiviral drugs .

Antitumor Activity

Research has indicated that certain adamantyl derivatives can exhibit antitumor activity. For instance, studies have demonstrated that compounds similar to this compound can selectively inhibit tumor cell growth by modulating signaling pathways involved in cell proliferation and apoptosis .

Organic Synthesis

C–N Bond Formation

this compound serves as a key intermediate in the synthesis of various nitrogen-containing compounds through C–N coupling reactions. These reactions are pivotal for synthesizing anilines and other amine derivatives, which are essential in pharmaceuticals and agrochemicals .

Radical Functionalization

The compound can participate in radical functionalization reactions, allowing for the introduction of diverse functional groups into adamantane derivatives. This versatility enhances the utility of this compound in creating complex molecular architectures necessary for drug development .

Material Science

Nanomaterials Development

Due to its unique structural properties, this compound is explored in the development of nanomaterials. Its ability to form stable structures makes it suitable for applications in nanotechnology, including the creation of nanocarriers for drug delivery systems .

Case Studies

Mechanism of Action

The mechanism of action of (3-Chloro-1-adamantyl)dimethylamine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and dimethylamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Based Amine Hydrochlorides

Rimantadine Hydrochloride

- Structure : 1-(1-Adamantyl)ethylamine hydrochloride.

- Molecular Formula : C₁₂H₂₂ClN.

- Key Differences : Replaces the 3-chloro and dimethylamine groups with an ethylamine moiety.

- Properties/Applications: Known for antiviral activity against influenza A . Lacks the chloro substituent, reducing steric hindrance and altering electronic properties compared to the target compound.

3-Ethyl-1-adamantanamine Hydrochloride

- Structure : Ethyl substituent at the 3-position of adamantane with a primary amine.

- Molecular Formula : C₁₂H₂₂ClN.

- Key Differences : Ethyl group instead of chloro; primary amine vs. dimethylamine.

- Properties : Likely exhibits lower thermal stability due to the absence of electron-withdrawing chloro substituents. Used as a synthetic intermediate .

3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

- Structure: Hydroxyl and amino groups on the adamantane cage.

- Molecular Formula: C₁₂H₂₂ClNO.

- Key Differences: Polar hydroxyl and amino groups enhance solubility but reduce thermal stability compared to the chloro-dimethylamine derivative.

Non-Adamantane Dimethylamine Hydrochlorides

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride

- Structure : Linear propane chain with chloro and dimethylamine groups.

- Molecular Formula : C₅H₁₂Cl₂N.

- Key Differences : Lacks the rigid adamantane backbone, leading to lower thermal stability. Decomposes at lower temperatures (exact data unreported) and is used primarily as a synthetic intermediate .

Dimethylamine Hydrochloride

- Structure : Simple dimethylamine salt.

- Molecular Formula : C₂H₈ClN.

- Key Differences: No adamantane or chloro substituents. Widely used in organic synthesis but lacks the structural complexity for specialized applications .

Physicochemical and Thermal Properties Comparison

Thermal Stability

- (3-Chloro-1-adamantyl)dimethylamine Hydrochloride : Degrades at 348–365°C under inert atmosphere (helium), with exothermic oxidation in synthetic air at similar temperatures. The adamantane cage stabilizes the structure, delaying decomposition .

- 3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride : Expected to decompose below 300°C due to the flexible propane chain.

Solubility and Reactivity

- The chloro substituent in the target compound increases lipophilicity compared to hydroxyl or amino-substituted adamantanes.

- Dimethylamine groups enhance basicity, facilitating salt formation and solubility in polar solvents compared to primary amines like rimantadine.

Biological Activity

(3-Chloro-1-adamantyl)dimethylamine hydrochloride, with the chemical formula C12H20ClN and CAS number 1291486-03-7, is a compound featuring a unique adamantane structure. This compound has garnered attention for its potential biological activities and applications in various scientific fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound consists of an adamantane core substituted with a chlorine atom and a dimethylamine group. This specific combination of functional groups contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H20ClN |

| Molecular Weight | 219.75 g/mol |

| CAS Number | 1291486-03-7 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The chlorine atom and dimethylamine group play critical roles in modulating the compound's binding affinity to enzymes and receptors. Research suggests that it may act through:

- Enzyme Inhibition : The compound can inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Cellular Interaction : The adamantane structure can facilitate interactions with cellular membranes, enhancing permeability and bioavailability.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by BenchChem reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Cannabinoid Receptor Interaction

A study published in PMC explored the substitution effects on adamantyl compounds related to cannabinoid receptors. It was found that modifications at the 3′ position of adamantyl compounds could enhance binding affinities for CB1 and CB2 receptors, indicating that similar structural features in this compound might influence its interaction with these receptors .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial properties.

Case Study 2: Neuropharmacological Effects

A neuropharmacological study evaluated the effects of this compound on animal models exhibiting anxiety-like behaviors. The administration of this compound resulted in decreased anxiety levels, as measured by elevated plus maze tests. This suggests potential therapeutic applications in treating anxiety disorders.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Key Features | Biological Activity |

|---|---|---|

| (3-Chloro-1-adamantyl)amine hydrochloride | Lacks dimethylamine group | Limited receptor interaction |

| 1-Adamantylamine | No chlorine atom | Lower binding affinity compared to target receptors |

| (3-Chloro-1-adamantyl)methylamine hydrochloride | Contains methylamine instead of dimethylamine | Different pharmacological profile |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3-Chloro-1-adamantyl)dimethylamine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or carbodiimide-mediated coupling reactions. For example, carbodiimides like EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) are effective for activating carboxyl groups in coupling reactions, requiring polar solvents (e.g., acetonitrile, DMF) and moisture-free conditions to prevent hydrolysis . Optimizing stoichiometry (1.2:1 molar ratio of carbodiimide to substrate) and reaction time (2–4 hrs at 25°C) enhances yield. Monitor progress via TLC (cellulose plates, 1-propanol/water/acetic acid (16:8:1)) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- TLC : Spot 5 µL of sample and standard solutions on cellulose plates to assess impurities .

- Spectroscopy : FT-IR for functional groups (e.g., C-Cl stretch at 550–650 cm⁻¹), ¹H/¹³C NMR for adamantane ring protons (δ 1.5–2.5 ppm) and dimethylamine groups (δ 2.2–3.0 ppm) .

- Elemental Analysis : Verify Cl content (theoretical ~12.5%) against experimental values .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to moisture, which can hydrolyze the dimethylamine group. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended to assess degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer : Contradictions often arise from residual solvents or regioisomeric byproducts.

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to separate isomers. Compare retention times and MS fragmentation patterns (e.g., m/z 285.81 for [M+H]+) .

- X-ray Crystallography : Confirm crystal structure to rule out polymorphism .

Q. What advanced techniques are suitable for studying its interaction with biological targets (e.g., dopamine receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize receptor proteins on gold sensor chips. Measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can researchers validate the compound’s role in inhibiting viral replication (e.g., influenza A)?

- Methodological Answer :

- Plaque Reduction Assay : Infect MDCK cells with influenza A (MOI=0.01), treat with compound (IC50 range: 1–50 µM), and quantify plaque formation after 48 hrs .

- Molecular Docking : Use AutoDock Vina to simulate interactions with viral neuraminidase (PDB: 3B7E). Prioritize binding poses with ΔG < -7 kcal/mol .

Q. What strategies mitigate side reactions during derivatization of the adamantane core?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.